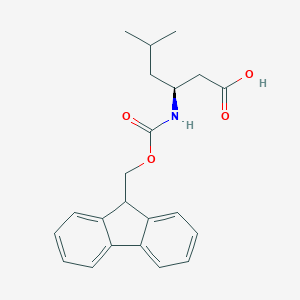

Fmoc-L-β-homoleucine

Vue d'ensemble

Description

Fmoc-L-beta-homoleucine: is a derivative of the amino acid leucine, modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is commonly used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Fmoc group serves as a temporary protecting group for the amino group, allowing for the stepwise construction of peptides.

Applications De Recherche Scientifique

Chemistry: Fmoc-L-beta-homoleucine is widely used in the synthesis of peptides and proteins. It serves as a building block in SPPS, allowing for the sequential addition of amino acids to form complex peptides .

Biology: In biological research, Fmoc-L-beta-homoleucine is used to study protein-protein interactions, enzyme-substrate interactions, and the structural properties of peptides. It is also employed in the development of peptide-based drugs and biomaterials .

Medicine: Fmoc-L-beta-homoleucine is utilized in the design and synthesis of peptide therapeutics. These peptides can act as inhibitors, agonists, or antagonists of various biological targets, offering potential treatments for diseases such as cancer, diabetes, and infectious diseases .

Industry: In the industrial sector, Fmoc-L-beta-homoleucine is used in the production of peptide-based materials, including hydrogels, nanomaterials, and coatings. These materials have applications in drug delivery, tissue engineering, and biosensing .

Mécanisme D'action

Target of Action

Fmoc-L-beta-homoleucine, also known as Fmoc-beta-Holeu-OH, is primarily used in the field of proteomics research . The primary targets of this compound are the amine groups present in amino acids .

Mode of Action

Fmoc-L-beta-homoleucine acts as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from undergoing unwanted reactions during peptide synthesis .

Biochemical Pathways

The specific biochemical pathways affected by Fmoc-L-beta-homoleucine are those involved in peptide synthesis. The Fmoc group serves as a temporary protecting group for the amine at the N-terminus in Solid Phase Peptide Synthesis (SPPS) . This allows for the selective addition of amino acids in a stepwise manner during peptide synthesis .

Result of Action

The primary result of Fmoc-L-beta-homoleucine’s action is the successful synthesis of peptides with the desired sequence . By protecting the amine groups during synthesis, Fmoc-L-beta-homoleucine allows for the selective addition of amino acids, thereby facilitating the creation of specific peptide sequences .

Action Environment

The action of Fmoc-L-beta-homoleucine is influenced by several environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . Therefore, the pH of the environment can significantly influence the efficacy and stability of Fmoc-L-beta-homoleucine.

Analyse Biochimique

Biochemical Properties

It is known that the Fmoc group is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .

Cellular Effects

Fmoc-functionalized amino acids and peptides have been used to construct hydrogels, which find a wide range of applications .

Molecular Mechanism

The Fmoc group in Fmoc-L-beta-homoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Temporal Effects in Laboratory Settings

It is known that Fmoc-functionalized compounds exhibit high thermal stability .

Metabolic Pathways

Fmoc-functionalized compounds are known to be involved in peptide synthesis .

Transport and Distribution

Fmoc-functionalized compounds are known to be involved in peptide synthesis, suggesting they may interact with various cellular components .

Subcellular Localization

Fmoc-functionalized compounds are known to be involved in peptide synthesis, suggesting they may localize to areas of the cell involved in this process .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fmoc-L-beta-homoleucine can be synthesized through the reaction of L-beta-homoleucine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. The reaction typically occurs in an organic solvent like dichloromethane or dimethylformamide. The Fmoc group is introduced to the amino group of L-beta-homoleucine, forming the desired product .

Industrial Production Methods: Industrial production of Fmoc-L-beta-homoleucine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as crystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-L-beta-homoleucine undergoes various chemical reactions, including:

Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Substitution Reactions: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

Coupling: Carbodiimides such as dicyclohexylcarbodiimide (DCC) or uronium salts like HATU are used for peptide coupling reactions.

Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group.

Major Products:

Deprotection: L-beta-homoleucine.

Coupling: Peptides with extended chains.

Substitution: Various substituted derivatives of L-beta-homoleucine.

Comparaison Avec Des Composés Similaires

Fmoc-L-leucine: Similar to Fmoc-L-beta-homoleucine but with a different side chain structure.

Fmoc-L-isoleucine: Another Fmoc-protected amino acid with a branched side chain.

Fmoc-L-valine: A smaller Fmoc-protected amino acid with a simpler side chain.

Uniqueness: Fmoc-L-beta-homoleucine is unique due to its beta-homoleucine structure, which provides distinct steric and electronic properties compared to other Fmoc-protected amino acids. This uniqueness allows for the synthesis of peptides with specific conformational and functional properties, making it valuable in various research and industrial applications .

Activité Biologique

Fmoc-L-beta-homoleucine (Fmoc-β-homoleucine) is a modified amino acid widely used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound is notable for its role in enhancing the stability and functionality of peptides, making it a valuable component in various biological and medicinal applications. This article explores the biological activity of Fmoc-L-beta-homoleucine, supported by research findings, case studies, and data tables.

Fmoc-L-beta-homoleucine is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is crucial for protecting the amino group during peptide synthesis. The molecular formula for Fmoc-L-beta-homoleucine is , with a CAS number of 193887-44-4. The Fmoc group can be removed under basic conditions, allowing for the formation of peptide bonds with other amino acids.

Chemical Reactions:

- Deprotection: The Fmoc group can be removed using piperidine in dimethylformamide (DMF).

- Coupling Reactions: The free amino group participates in peptide bond formation with carboxyl groups.

- Substitution Reactions: The amino group can react with electrophiles, facilitating further chemical modifications.

1. Peptide Synthesis

Fmoc-L-beta-homoleucine is primarily utilized in SPPS to construct peptides with specific sequences. Its incorporation allows for the synthesis of peptides that possess enhanced stability and biological activity.

2. Therapeutic Potential

Research indicates that peptides synthesized using Fmoc-L-beta-homoleucine can act as inhibitors or agonists for various biological targets. This potential has implications in treating diseases such as cancer and diabetes. For instance, studies have shown that modifications to peptide structures using β-amino acids like β-homoleucine can improve their pharmacokinetic profiles and reduce enzymatic degradation .

Case Study 1: Stability and Activity

A study on ghrelin analogues demonstrated that incorporating β-amino acids like Fmoc-L-beta-homoleucine significantly improved proteolytic stability while maintaining strong binding affinity to growth hormone secretagogue receptors (GHSR). This finding highlights the importance of β-amino acids in developing stable peptide therapeutics .

Case Study 2: Antimicrobial Activity

In research assessing antimicrobial peptides, it was found that substituting certain amino acids with more hydrophobic residues, including β-homoleucine derivatives, led to increased toxicity against mammalian and fungal cells. This suggests that Fmoc-L-beta-homoleucine could enhance the efficacy of antimicrobial peptides through structural modifications .

Data Tables

The following table summarizes key findings related to the biological activity of peptides synthesized with Fmoc-L-beta-homoleucine:

| Peptide | MIC (μg/mL) | IC50 (μg/mL) | Activity |

|---|---|---|---|

| Peptide #1 | 16.0 | 50.4 | Moderate |

| Peptide #2 | 5.0 | 14.8 | High |

| Peptide #3 | 64 | 64.6 | Low |

MIC = Minimum Inhibitory Concentration; IC50 = Half Maximal Inhibitory Concentration.

Propriétés

IUPAC Name |

(3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-14(2)11-15(12-21(24)25)23-22(26)27-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,14-15,20H,11-13H2,1-2H3,(H,23,26)(H,24,25)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVSABQQLLRFIJ-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375815 | |

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193887-44-4 | |

| Record name | Fmoc-L-beta-homoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.